1-propyl-1H-pyrazole-5-sulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H11N3O2S |
|---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
2-propylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-2-5-9-6(3-4-8-9)12(7,10)11/h3-4H,2,5H2,1H3,(H2,7,10,11) |
InChI Key |
QVDXEJUYBQXAGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Propyl 1h Pyrazole 5 Sulfonamide and Its Derivatives
General Synthetic Strategies for Pyrazole (B372694) Ring Formation
The synthesis of the pyrazole core is a well-established field in heterocyclic chemistry, with several robust methods available. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
The most traditional and widely used method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, a reaction first reported by Knorr. beilstein-journals.orgmdpi.com For the synthesis of a 1-propyl-pyrazole, propylhydrazine (B1293729) would serve as the binucleophilic hydrazine component. This is reacted with a suitable 1,3-dielectrophile, such as a 1,3-diketone or an α,β-unsaturated ketone. mdpi.comnih.gov
The reaction with an unsymmetrical 1,3-diketone can lead to a mixture of two regioisomers. nih.gov The selectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the reaction conditions. nih.govnih.gov For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acidic medium can afford the desired isomer with high selectivity (98:2). nih.gov A general representation of this cyclocondensation is shown below.
Table 1: Examples of Pyrazole Synthesis via Cyclocondensation
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Hydrazine hydrate | Pentane-2,4-dione | Methanol | 3,5-dimethyl-1H-pyrazole | Quantitative | nih.govacs.org |
| Phenylhydrazine | 1,3-Diketones | Acid catalyst | 1-Phenyl-3,5-disubstituted pyrazoles | Good | nih.gov |
| Arylhydrazines | 4,4,4-Trifluoro-1-arylbutan-1,3-diketones | N,N-dimethylacetamide / Acid | 1-Aryl-5-trifluoromethyl-pyrazoles | 74–77% | nih.gov |
Another variation involves the reaction of hydrazines with α,β-unsaturated ketones or aldehydes. mdpi.comnih.gov This reaction typically proceeds through a Michael addition followed by cyclization and subsequent oxidation or elimination to yield the aromatic pyrazole ring. mdpi.comnih.gov
1,3-Dipolar Cycloaddition Approaches
The 1,3-dipolar cycloaddition is a powerful, atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. nih.gov This strategy typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). researchgate.netjocpr.com To form a pyrazole ring suitable for later conversion to 1-propyl-1H-pyrazole-5-sulfonamide, one could envision the cycloaddition of a diazoalkane with a substituted alkyne.
A key advantage of this method is the potential for high regioselectivity. rsc.orgthieme.de For example, the reaction of ethyl diazoacetate with alkynes in an aqueous micellar environment can be controlled by pH to yield either a single regioisomer or a mixture. unisi.it Copper(I)-catalyzed reactions of hydrazonyl chlorides with homopropargylic alcohols have also been developed for the regioselective synthesis of 5-substituted pyrazoles. thieme.de The synthesis of functionalized pyrazoles, such as those containing phosphonyl or sulfonyl groups, has been achieved using α-diazo-β-ketophosphonates or their sulfur analogs as the dipole precursors. nih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as highly efficient tools for building molecular complexity. beilstein-journals.orgmdpi.com These reactions are prized for their high atom economy, procedural simplicity, and ability to generate diverse libraries of compounds. mdpi.com Several MCRs have been developed for the synthesis of highly substituted pyrazoles. beilstein-journals.org
One common MCR approach for pyrazoles involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine. beilstein-journals.org For instance, a four-component reaction of ethyl acetoacetate, an aromatic aldehyde, hydrazine monohydrate, and malononitrile (B47326) can yield complex pyranopyrazole systems. nih.gov The versatility of MCRs allows for the incorporation of various functional groups, making it a viable strategy for accessing precursors to the target sulfonamide. mdpi.com For example, a three-component reaction of malononitrile, aldehydes, and hydrazines is a known route to substituted pyrazoles. beilstein-journals.org
Introduction and Functionalization of the Sulfonamide Moiety
Once the pyrazole ring is formed, the next critical step is the introduction of the sulfonamide group at the C5 position. This can be achieved through various functionalization reactions.
Sulfonylation of Amines and Related Transformations
The most direct method for forming a sulfonamide is the reaction of a sulfonyl chloride with an amine. nih.govacs.org In the context of pyrazole chemistry, this typically involves the synthesis of a pyrazole-sulfonyl chloride, which is then reacted with ammonia (B1221849) or an amine to yield the desired sulfonamide.
The pyrazole-sulfonyl chloride intermediate can be prepared by treating the pyrazole with a sulfonating agent like chlorosulfonic acid. nih.gov The reaction of the resulting sulfonyl chloride with an amine, often in the presence of a base like diisopropylethylamine or pyridine, provides the sulfonamide. nih.govias.ac.in For example, pyrazole-4-sulfonyl chloride can be reacted with various amines in dichloromethane (B109758) to produce a range of pyrazole-4-sulfonamide derivatives. nih.govacs.org A recent study detailed the synthesis of pyrazole-5-sulfonamide derivatives by reacting a substituted pyrazole with sodium hydride and then a benzenesulfonyl chloride. acs.org
Table 2: General Sulfonamide Formation Reactions
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 5-Aminopyrazole derivative | Benzenesulfonyl chloride / Pyridine | Pyrazole-bearing sulfonamide | ias.ac.in |
| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine / Diisopropylethylamine | Pyrazole-4-sulfonamide | nih.govacs.org |
| Substituted pyrazole | 1. NaH 2. Substituted benzenesulfonyl chloride | Pyrazole-5-sulfonamide | acs.org |
Regioselective Synthesis Considerations for the this compound Structure
Achieving the specific 1,5-disubstitution pattern of this compound requires careful control of regioselectivity during both the ring formation and functionalization steps.
Controlling the N1-Propyl Group: The installation of the propyl group at the N1 position is most reliably achieved by using propylhydrazine as a starting material in a cyclocondensation reaction. mdpi.comnih.gov Using alternative methods, such as N-alkylation of a pre-formed pyrazole, can lead to mixtures of N1 and N2 isomers, complicating the synthesis.
Controlling the C5-Sulfonamide Group: The placement of the sulfonamide group at C5 is more complex. Direct sulfonation of 1-propyl-pyrazole often favors the C4 position due to electronic factors. researchgate.net Therefore, a more strategic approach is required.
One effective strategy involves using a 1,3-dicarbonyl precursor in a Knorr-type synthesis where one of the carbonyl groups is part of an ester or another functional group that can be readily converted to a sulfonamide. A well-documented example of such regiocontrol is the industrial synthesis of Sildenafil, which contains a 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid core. researchgate.netgoogle.com In this process, a diketoester (2,4-dioxoheptanoic acid ester) is reacted with methylhydrazine. The hydrazine attacks preferentially at the more reactive ketone positions, leading to the formation of the 1-methyl-3-propyl-pyrazole-5-carboxylate ester with high regioselectivity. google.com
Applying this logic to the target molecule, one would react propylhydrazine with a precursor like ethyl 2,4-dioxobutanoate. The resulting ethyl 1-propyl-1H-pyrazole-5-carboxylate could then be converted to the desired sulfonamide. This multi-step conversion would typically involve:
Hydrolysis of the ester to the carboxylic acid.
Conversion of the carboxylic acid to a sulfonyl chloride, a non-trivial transformation that can be achieved via several routes, including reaction with chlorosulfonic acid or a two-step process involving conversion to an amino group followed by a Sandmeyer-type reaction.
Reaction of the pyrazole-5-sulfonyl chloride with ammonia to furnish the final this compound.
This strategic, function-group-interconversion approach, guided by precedents in complex pyrazole synthesis, provides a reliable pathway to control the regiochemistry and obtain the desired this compound. google.com
Advanced Derivatization Techniques for Pyrazole Sulfonamide Analogues
The core structure of this compound offers multiple sites for chemical modification, allowing for the generation of diverse analogues with potentially enhanced biological activities. Advanced derivatization techniques focus on strategic modifications of the pyrazole ring, the propyl group, and the sulfonamide moiety.
One common approach involves the introduction of various substituents onto the pyrazole ring. For instance, the carbon at the 4-position of the pyrazole ring can be halogenated, such as through chlorination, to create intermediates like 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride evitachem.com. This halogenated intermediate can then undergo further functionalization.
Another key derivatization strategy is the modification of the sulfonamide group. The primary sulfonamide can be reacted with a variety of electrophiles to yield N-substituted derivatives. For example, capping the sulfonamide nitrogen with alkyl or other functional groups can significantly alter the compound's physicochemical properties, such as lipophilicity and ability to penetrate the central nervous system nih.gov. This is a crucial tactic in drug discovery to optimize pharmacokinetic profiles.
Furthermore, the synthesis of pyrazole derivatives bearing amide and sulfonamide moieties can be achieved from precursors like aza-aurones through multi-step reactions involving cycloaddition and subsequent functional group transformations ias.ac.in. These methods allow for the introduction of complex functionalities, leading to novel classes of pyrazole sulfonamide analogues. Research has also explored extending the alkyl chain at the 5-position of the pyrazole ring, where, for instance, an n-propyl chain has been shown to enhance potency in certain biological targets, indicating the importance of this position for derivatization nih.gov.
The table below summarizes various derivatization approaches for creating pyrazole sulfonamide analogues.
| Derivatization Site | Reagent/Method | Resulting Analogue | Reference |
| Pyrazole Ring (C4) | Electrophilic Halogenation | 4-Halo-pyrazole sulfonamides | evitachem.com |
| Sulfonamide Nitrogen | Alkylation/Acylation | N-Substituted pyrazole sulfonamides | nih.gov |
| Pyrazole Ring (from precursors) | Cycloaddition/Ring Opening | Functionalized 2-aminobenzoylpyrazoles | ias.ac.in |
| Pyrazole Ring (C5) | Alkyl group extension | 5-Alkyl-pyrazole sulfonamides | nih.gov |
Analytical and Spectroscopic Characterization in Synthetic Research
The structural elucidation and purity assessment of this compound and its derivatives are accomplished through a combination of analytical and spectroscopic techniques. These methods are essential for confirming the successful synthesis and for the unambiguous identification of the synthesized compounds. acs.orgnih.gov
Infrared (IR) Spectroscopy is utilized to identify the key functional groups within the molecule. The spectra of pyrazole sulfonamides typically exhibit characteristic absorption bands. For instance, the N-H bond stretching of the sulfonamide group is observed in the IR spectrum ias.ac.in. Additionally, the presence of carbonyl groups in derivatized amides would show strong absorption bands ias.ac.in.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure.
In ¹H NMR spectra, the protons on the pyrazole ring, the propyl group, and the sulfonamide NH will have distinct chemical shifts and coupling patterns. For example, in related pyrazole derivatives, the protons of the methylene (B1212753) group adjacent to the nitrogen appear as a distinct signal nih.gov.
¹³C NMR spectra are used to identify all the carbon atoms in the molecule, with the chemical shifts indicating their electronic environment.
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of the synthesized compounds and for obtaining information about their fragmentation patterns, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition of the newly synthesized molecules with high accuracy acs.org.
The following table provides an overview of the expected spectroscopic data for pyrazole sulfonamides based on the characterization of analogous compounds.
| Technique | Key Observables | Expected Data for Pyrazole Sulfonamides | Reference |
| IR Spectroscopy | Stretching vibrations | N-H stretch, S=O stretch (asymmetric and symmetric), C-N stretch | ias.ac.in |
| ¹H NMR | Chemical shifts, coupling constants | Signals for pyrazole ring protons, propyl group protons, and sulfonamide NH proton | nih.gov |
| ¹³C NMR | Chemical shifts | Signals for all carbon atoms in the pyrazole ring, propyl group, and any other substituents | acs.org |
| Mass Spectrometry | Molecular ion peak (M+) | Confirms the molecular weight of the compound | acs.org |
The combination of these spectroscopic methods provides a comprehensive characterization of this compound and its derivatives, ensuring the structural integrity and purity of the compounds synthesized in research endeavors. acs.orgnih.gov
Structure Activity Relationship Sar Investigations of 1 Propyl 1h Pyrazole 5 Sulfonamide Analogues
Correlating Structural Modulations of the Pyrazole (B372694) Ring with Biological Activity
The pyrazole ring is a critical pharmacophore in many biologically active compounds. nih.govacs.org Modifications to this heterocyclic core can significantly impact the pharmacological profile of 1-propyl-1H-pyrazole-5-sulfonamide analogues.
Research has shown that the substitution pattern on the pyrazole ring is crucial for activity. For instance, in a series of pyrazole-based inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), the presence of 3,5-dialkyl substitution on the pyrazole ring was found to be important for inhibitory potency. nih.gov Analogues that were either mono-substituted or unsubstituted at these positions were devoid of activity. nih.gov Furthermore, the absence of a hydrogen bond donor, as seen in 1,3,5-trimethyl pyrazole derivatives, resulted in a complete loss of inhibitory effect, highlighting the necessity of this feature for interaction with the target protein. nih.gov
The nature of the substituents at positions 3 and 5 of the pyrazole ring also plays a significant role. While extending the size of one alkyl group is generally well-tolerated, the introduction of an n-propyl chain at the 5-position of the pyrazole ring in one study resulted in a threefold increase in potency compared to the parent compound. nih.govacs.org This suggests the presence of a lipophilic pocket in the target enzyme that can accommodate an aliphatic side chain of a specific size. nih.govacs.org However, increasing the lipophilicity at both positions 3 and 5, as in a 3,5-diethyl substituted analogue, led to a decrease in activity. acs.org
Electronic properties of the pyrazole substituents are also a key determinant of biological activity. The introduction of an electron-withdrawing trifluoromethyl group at the 3-position led to a significant drop in efficacy, while an electron-donating methoxy (B1213986) group at the same position resulted in a complete loss of detectable activity. acs.org In another study on pyrazole-based benzene (B151609) sulfonamides as carbonic anhydrase inhibitors, the presence of a 2-hydroxy-4-bromophenyl ring at position 3 of the pyrazole led to increased activity against all tested carbonic anhydrase isoforms. rsc.org
Interactive Table: Impact of Pyrazole Ring Modifications on NAAA Inhibitory Activity
| Compound | Substitution on Pyrazole Ring | IC50 (µM) |
| 1 | 3,5-dimethyl | 1.0 |
| 2 | 3-methyl | Inactive |
| 3 | Unsubstituted | Inactive |
| 4 | 1,3,5-trimethyl | Inactive |
| 8 | 3-methyl-5-ethyl | 0.62 |
| 9 | 3-methyl-5-n-propyl | 0.33 |
| 10 | 3-methyl-5-n-butyl | 0.91 |
| 11 | 3-methyl-5-iso-propyl | 0.64 |
| 12 | 3-methyl-5-tert-butyl | 0.78 |
| 15 | 3,5-diethyl | 1.11 |
| 13 | 3-methoxy-5-methyl | Inactive |
| 14 | 3-trifluoromethyl-5-methyl | 3.29 |
Impact of Sulfonamide Group Derivatization on Bioactivity
The sulfonamide group is a versatile functional group that can be readily derivatized to fine-tune the biological activity of the parent compound. nih.govacs.org In the context of pyrazole sulfonamides, modifications of the sulfonamide moiety have been shown to have a profound impact on their inhibitory profiles against various enzymes.
Studies on pyrazolone (B3327878) derivatives have revealed that the position of the sulfonamide group on an attached benzene ring can significantly influence activity. For instance, compounds with a sulfonamide group at the meta position generally displayed higher activity than their para-substituted counterparts. nih.gov This suggests that the spatial orientation of the sulfonamide group is critical for optimal interaction with the biological target. nih.gov
Furthermore, the nature of the substituent on the sulfonamide nitrogen can also modulate activity. In a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the introduction of various substituted aromatic and heteroaromatic moieties as alternatives to a simple sulfonamide led to significant variations in potency. nih.gov For example, a para-methyl-substituted phenoxy sulfonamide displayed very high inhibitory potency, while the corresponding ortho- and meta-methyl-phenoxy analogues showed a substantial drop in activity. nih.gov
In the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, derivatization of the sulfonamide group in pyrazole analogues was also explored. lookchem.com The attachment of various alkyl and aryl sulfonyl groups to the pyrazole ring resulted in compounds with potent DPP-4 inhibitory activity. lookchem.com Notably, an isopropylsulfonamide analogue was found to be the most potent inhibitor in one series, while the n-propylsulfonamide was the least potent, indicating a sensitivity to the steric and electronic properties of the sulfonamide substituent. lookchem.com
Interactive Table: Effect of Sulfonamide Derivatization on DPP-4 Inhibition
| Compound | Sulfonamide Moiety | DPP-4 IC50 (nM) |
| 23 | n-propylsulfonamide | 5.7 |
| 24 | isopropylsulfonamide | 0.7 |
| 34 | methylsulfonamide | - |
| 39 | imidazole (B134444) sulfonamide | 10x more potent than 34 |
Stereochemical Considerations and Their Role in SAR
Stereochemistry plays a pivotal role in the interaction of a drug molecule with its biological target, as enzymes and receptors are chiral environments. In the SAR of this compound analogues, the introduction of stereocenters can lead to significant differences in biological activity between enantiomers or diastereomers.
A study on pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors highlighted the importance of stereochemistry. The effect of stereochemistry at a pseudoasymmetric carbon in the azabicyclic system was confirmed to be significant for inhibitory activity. nih.gov This demonstrates that the three-dimensional arrangement of substituents is crucial for the proper orientation of the molecule within the active site of the enzyme.
While the specific compound "this compound" does not inherently possess a stereocenter, the introduction of chiral substituents on the pyrazole ring, the N1-propyl chain, or the sulfonamide moiety would necessitate a thorough investigation of the stereochemical aspects of their SAR. The differential activity of stereoisomers can provide valuable insights into the topology of the binding site and guide the design of more potent and selective inhibitors.
Physicochemical Properties and Biological Activity Correlations
The biological activity of a compound is not solely dependent on its structure but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound analogues, correlating physicochemical properties with biological activity is essential for developing drug-like candidates.
Lipophilicity, often expressed as logP, is a critical parameter. In the NAAA inhibitor series, increasing the length and bulkiness of an aliphatic side chain on the pyrazole ring was generally well-tolerated, suggesting that a certain degree of lipophilicity is favorable for activity. nih.govacs.org However, excessive lipophilicity can lead to poor solubility and increased non-specific binding.
Molecular weight, the number of hydrogen bond donors and acceptors, and the number of rotatable bonds are other key physicochemical properties that are considered in drug design, often guided by frameworks like Lipinski's rule of five and Veber's rules. nih.govnih.gov For a series of sulfonamides derived from carvacrol, the compounds were found to satisfy these criteria, indicating good oral bioavailability potential. nih.gov
Biological and Pharmacological Investigations of 1 Propyl 1h Pyrazole 5 Sulfonamide and Analogues
In Vitro Studies on Molecular and Cellular Targets
The 1-propyl-1H-pyrazole-5-sulfonamide scaffold and its analogues have been the subject of numerous in vitro investigations to determine their effects on various molecular and cellular targets. These studies are crucial for understanding the mechanism of action and potential therapeutic or industrial applications of this class of compounds. The primary focus of this research has been on enzyme inhibition, profiling these molecules against a range of enzymes implicated in different biological pathways.
Enzyme Inhibition Profiling
Research into pyrazole (B372694) sulfonamide analogues has revealed a diverse inhibitory profile against several key enzyme families. The inherent structural features of the pyrazole sulfonamide core, such as its ability to act as a hydrogen bond acceptor and its specific conformational preferences, allow for potent and sometimes selective interactions with the active sites of these enzymes. nih.govacs.org
Analogues of this compound are significant inhibitors of human carbonic anhydrase (hCA) isozymes. researchgate.net A series of benzenesulfonamides that incorporate pyrazole-carboxamide moieties have been evaluated against four critical isoforms: the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. researchgate.netresearchgate.net
Studies show that these compounds can exhibit excellent and, in some cases, selective inhibitory activity. researchgate.net For instance, certain pyrazolylpyrazoline-bearing sulfonamides were found to be potent inhibitors of hCA II and hCA XII, with some compounds showing inhibition constants (Kᵢ) in the low nanomolar range, surpassing the activity of the standard reference drug, acetazolamide (B1664987) (AZA). researchgate.net Specifically, compounds with a 4-methylphenyl substituent demonstrated Kᵢ values many folds better than AZA against hCA II. researchgate.net Furthermore, these analogues often acted as selective inhibitors of the tumor-associated isoform hCA XII over the physiological isoform hCA I. researchgate.net
The structure-activity relationship (SAR) for this class of inhibitors is complex. For example, in one series of 3-(2-hydroxyaryl)-1H-pyrazole-5-carboxamide analogues, the presence of a 2-hydroxy-5-methylphenyl substituent was beneficial for hCA IX inhibitory activity. mdpi.com In another series, a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole ring resulted in potent inhibition of both hCA II and hCA IX, with a Kᵢ of 6.1 nM against hCA IX. nih.govmdpi.com These findings highlight the potential for designing isoform-selective inhibitors by modifying the substituents on the pyrazole ring system, which could be useful for developing antiglaucoma, diuretic, or antitumor agents. researchgate.net
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Pyrazole Sulfonamide Analogues Data represents selected compounds from various studies to illustrate the inhibitory potential of the scaffold.
| Compound Analogue Type | Target Isozyme | Inhibition Constant (Kᵢ) | Reference Compound | Reference Kᵢ | Source |
|---|---|---|---|---|---|
| Pyrazolylpyrazoline derivative (6c) | hCA II | 1.7 nM | Acetazolamide (AZA) | 12.1 nM | researchgate.net |
| Pyrazolylpyrazoline derivative (7d) | hCA II | 1.1 nM | Acetazolamide (AZA) | 12.1 nM | researchgate.net |
| Pyrazolylpyrazoline derivative (6a) | hCA XII | 0.5 nM | Acetazolamide (AZA) | 5.7 nM | researchgate.net |
| Indenopyrazole derivative (15) | hCA IX | 6.1 nM | Acetazolamide (AZA) | 25.8 nM | nih.gov |
| N-phenyl-pyrazole carboxamide (4c) | hCA IX | 8.5 nM | Acetazolamide (AZA) | 25.8 nM | nih.gov |
The enzyme acetohydroxy acid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids. nih.gov This pathway is present in plants and microorganisms but not in mammals, making AHAS an ideal target for the development of "green herbicides" and novel antibiotics. nih.govdundee.ac.uksci-hub.se
A series of novel pyrazole sulfonamide derivatives have been synthesized and evaluated for their AHAS inhibitory activity. nih.gov In one study, an optimized pyrazole sulfonamide scaffold was designed, and the resulting compounds were tested for herbicidal activity and in vitro inhibition of Arabidopsis thaliana AHAS (AtAHAS). nih.gov One particular derivative, compound 3b (5-Chloro-N-((4-chlorophenyl)sulfonyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide), showed potent in vivo herbicidal activity, with an 81% inhibition of rape root length at a concentration of 100 mg/L. nih.gov This compound also demonstrated the best inhibitory ability against AtAHAS in vitro among the tested series. nih.gov Molecular docking simulations suggested that the compound's skeleton embeds deeply into the enzyme's binding pocket. nih.gov Other research has also identified pyrazole-containing compounds as inhibitors of M. tuberculosis AHAS, with some showing IC₅₀ values in the micromolar range. sci-hub.se These findings indicate that the pyrazole sulfonamide scaffold is a promising starting point for designing novel AHAS inhibitors. nih.gov
Table 2: Activity of Pyrazole Analogue (Compound 3b) against Acetohydroxy Acid Synthase (AHAS)
| Compound Analogue | Assay Type | Target | Result | Concentration | Source |
|---|---|---|---|---|---|
| Compound 3b | In vivo herbicidal activity | Rape Root | 81% length inhibition | 100 mg/L | nih.gov |
| Compound 3b | In vitro enzyme inhibition | Arabidopsis thaliana AHAS | Most potent in series | Not specified | nih.gov |
N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine hydrolase that degrades N-acylethanolamines, a class of bioactive lipids with anti-inflammatory and neuroprotective properties. nih.govnih.gov Inhibition of NAAA is therefore considered a promising therapeutic strategy for managing inflammation and pain. nih.govnih.gov
Recent research has led to the discovery of a novel class of potent, non-covalent NAAA inhibitors built around a pyrazole azabicyclo[3.2.1]octane sulfonamide core. nih.govnih.gov Through structure-activity relationship (SAR) studies, compound 50 (ARN19689) was identified as a highly potent inhibitor of human NAAA, with an IC₅₀ value in the low nanomolar range. nih.gov This compound demonstrated a non-covalent mechanism of action and high selectivity for NAAA over other related enzymes like fatty acid amide hydrolase (FAAH) and acid ceramidase (AC). nih.gov The discovery of these systemically available pyrazole sulfonamide analogues represents a significant advance in the development of pharmacological tools for studying and potentially treating inflammatory conditions. nih.gov
Table 3: Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) by a Pyrazole Sulfonamide Analogue
| Compound Analogue | Target Enzyme | IC₅₀ | Mechanism | Source |
|---|---|---|---|---|
| ARN19689 (Compound 50) | Human NAAA | 42 nM (0.042 µM) | Non-covalent | nih.govnih.gov |
N-Myristoyltransferase (NMT) is an essential enzyme that catalyzes the attachment of myristic acid to the N-terminus of specific proteins, a process crucial for membrane targeting and signal transduction. researchgate.net NMT is a validated drug target in parasites like Trypanosoma brucei (the causative agent of African sleeping sickness) and is also being explored for anticancer therapies. nih.govscispace.com
The pyrazole sulfonamide scaffold is a key feature of some of the most potent NMT inhibitors developed to date. scispace.com The prototypical inhibitor, DDD85646 , incorporates a pyrazole sulfonamide moiety and exhibits powerful, low nanomolar inhibition against NMT from various species, including T. brucei, T. cruzi, and humans. nih.govacs.orgscispace.com The mechanism of action involves the pyrazole ring participating in a crucial hydrogen bond with a serine residue (Ser405) and engaging in π-π stacking interactions within the enzyme's peptide-binding pocket. nih.govacs.org This interaction, combined with a salt bridge formed by another part of the molecule, effectively traps the inhibitor and stabilizes the enzyme in a closed, inactive conformation. nih.govacs.org The optimization of an initial pyrazole arylsulfonamide hit (IC₅₀ = 1.9 µM) led to the development of DDD85646, demonstrating the high potential of this chemical class for potent NMT inhibition. nih.govacs.org
Table 4: Inhibition of N-Myristoyltransferase (NMT) Isoforms by the Pyrazole Sulfonamide Analogue DDD85646
| Compound Analogue | Target Enzyme | Inhibition Value | Value Type | Source |
|---|---|---|---|---|
| DDD85646 | T. brucei NMT (TbNMT) | 2 nM | IC₅₀ | nih.govacs.org |
| DDD85646 | Human NMT-1 (HsNMT-1) | 3 nM | IC₅₀ | nih.govacs.org |
| DDD85646 | T. cruzi NMT (TcNMT) | 12.7 nM | Kᵢ | scispace.comacs.org |
| DDD85646 | Leishmania major NMT (LmNMT) | 2 nM | IC₅₀ | nih.gov |
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, and their aberrant activity is a hallmark of diseases like cancer and autoimmune disorders. The pyrazole ring is considered a "privileged structure" in medicinal chemistry and is a core component of many approved protein kinase inhibitors. scribd.com
The pyrazole sulfonamide scaffold has been investigated for the inhibition of several protein kinases. Studies have reported the design of sulfonamide-based derivatives as dual inhibitors of Aurora kinases A and B (AURKA/B). researchgate.net One study on benzoimidazole-based hybrids identified a compound (14a ) that, while not a simple sulfonamide, contained a pyrazole-like imidazole (B134444) and exhibited inhibitory activity against Aurora-A kinase with an IC₅₀ of 21.94 µM. semanticscholar.orgmdpi.com This compound also induced G2/M phase cell cycle arrest and apoptosis in cancer cell lines. semanticscholar.orgmdpi.com
Furthermore, research has been conducted on developing inhibitors for Janus kinases (JAKs), particularly JAK1, which is implicated in autoimmune diseases. researchgate.netdntb.gov.ua Guided by crystallographic data, novel diaminotriazine-sulfonamide conjugates have been synthesized that show low micromolar IC₅₀ values against JAK1. researchgate.net While specific data for a simple this compound is not detailed, the broader class of pyrazole sulfonamide hybrids clearly demonstrates potential as a versatile framework for developing inhibitors against various protein kinases. researchgate.netdntb.gov.ua
Table 5: Protein Kinase Inhibition by Pyrazole-Containing Analogues
| Compound Analogue Type | Target Kinase | Inhibition Value (IC₅₀) | Source |
|---|---|---|---|
| Benzoimidazole-based hybrid (14a) | Aurora-A Kinase | 21.94 µM | semanticscholar.orgmdpi.com |
| Diaminotriazine-sulfonamide conjugates | JAK1 | Low micromolar | researchgate.net |
Other Relevant Enzyme Targets
Investigations into pyrazole-sulfonamide analogues have identified several key enzyme targets beyond the more commonly studied cyclooxygenases. These findings suggest that compounds like this compound could potentially interact with a range of enzymes crucial for cellular function and disease progression.
One of the significant targets identified for pyrazole derivatives is tubulin . The polymerization of tubulin into microtubules is a critical process for cell division, and its disruption can lead to cell cycle arrest and apoptosis, making it a key target for anticancer drugs. researchgate.netnih.gov Studies on novel pyrazole compounds have demonstrated their ability to inhibit tubulin polymerization, suggesting a potential mechanism for their observed cytotoxic effects against cancer cells. nih.govnih.govresearchgate.net For instance, certain benzenesulfonamide-bearing pyrazole derivatives have been identified as a new structural template for developing promising antitumor agents that act on tubulin polymerization, with some compounds showing inhibitory activity in the low micromolar range. mdpi.com
Another important class of enzyme targets for pyrazole-containing compounds are topoisomerases and DNA gyrase . These enzymes are essential for managing the topological state of DNA during replication, transcription, and repair. Their inhibition can lead to DNA damage and cell death. In silico and in vitro studies have predicted and confirmed that certain pyrazole derivatives act as inhibitors of S. aureus DNA gyrase. nih.gov Pyrrolamides, a class of antibacterial agents targeting DNA gyrase, were developed using fragment-based lead generation and have shown efficacy against various bacteria. nih.gov
Furthermore, dihydropteroate (B1496061) synthase (DHPS) , a key enzyme in the folate biosynthesis pathway of bacteria and some lower eukaryotes, is a well-established target for sulfonamide-based drugs. nih.govwikipedia.orgnih.gov As this compound contains a sulfonamide moiety, it is plausible that it could exhibit inhibitory activity against DHPS, thereby contributing to potential antimicrobial effects. nih.govnih.gov The sulfonamide group competes with the natural substrate, p-aminobenzoic acid (pABA), disrupting the production of folic acid, which is essential for microbial survival. nih.govnih.gov
Some pyrazole-sulfonamide derivatives have also been investigated for their inhibitory effects on carbonic anhydrases (CAs) , a family of enzymes involved in various physiological processes. nih.govmdpi.com Studies have shown that certain sulfonamide-bearing pyrazolone (B3327878) derivatives can inhibit human carbonic anhydrase isoforms I and II (hCA I and hCA II) at the nanomolar scale, suggesting their potential in therapeutic areas where CA inhibition is beneficial. nih.gov
Cell-Based Assays
Cell-based assays have been instrumental in elucidating the pharmacological profile of pyrazole-sulfonamide analogues, revealing a broad spectrum of activities ranging from anticancer to antimicrobial and anti-inflammatory effects.
Antiproliferative and Cytotoxic Activities in Cancer Cell Lines
A significant body of research has focused on the anticancer potential of pyrazole-sulfonamide derivatives. These compounds have demonstrated potent antiproliferative and cytotoxic effects across a variety of human cancer cell lines.
For example, a novel pyrazole derivative, PTA-1, was found to be cytotoxic in the low micromolar range against 17 different human cancer cell lines, with a notable selectivity towards cancer cells over non-cancerous cells. nih.gov This compound was shown to induce apoptosis and cause cell cycle arrest in triple-negative breast cancer cells. nih.govnih.gov Similarly, another pyrazole-based derivative, P3C, displayed potent cytotoxicity against 27 human cancer cell lines, particularly in triple-negative breast cancer (TNBC) cell lines with 50% cytotoxic concentrations (CC50) in the low micromolar and nanomolar range. nih.gov
The cytotoxic activity of these analogues is often linked to their ability to induce apoptosis, as evidenced by the activation of caspases, DNA fragmentation, and externalization of phosphatidylserine. nih.gov Furthermore, some pyrazole derivatives have been shown to be effective against drug-resistant cancer cell lines, suggesting they may overcome common mechanisms of drug resistance.
Table 1: Cytotoxic Activity of Selected Pyrazole Analogues in Cancer Cell Lines
| Compound/Analogue | Cancer Cell Line(s) | Observed Activity (IC50/CC50) | Reference(s) |
|---|---|---|---|
| Pyrazole derivative (PTA-1) | 17 human cancer cell lines (including MDA-MB-231) | Low micromolar range | nih.gov |
| Pyrazole derivative (P3C) | 27 human cancer cell lines (including TNBC) | 0.25 to 0.49 µM (in TNBC) | nih.gov |
| Pyrazole-sulfonamide derivatives | Hep-2, P815 | IC50 = 3.25 mg/mL (Hep-2), 17.82 mg/mL (P815) | nih.gov |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | IC50 = 26 µM | nih.gov |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide | Various | IC50 = 49.85 μM | nih.gov |
| Benzenesulfonamide-bearing pyrazole derivatives | Various cancer cell lines | IC50 values ranging from 0.15 to 0.33 μM | mdpi.com |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulfonamides | HeLa, HCT 116, PC-3, BxPC-3 | IC50 = 0.17–1.15 μM | |
| Dihydropyrazole derivatives | Colon cancer cell lines | Potent anti-colon cancer activity | mdpi.com |
Antimicrobial Efficacy (Antibacterial, Antifungal, Antimycobacterial)
The pyrazole-sulfonamide scaffold is a well-recognized pharmacophore in the development of antimicrobial agents. Analogues of this compound have demonstrated efficacy against a range of bacterial and fungal pathogens.
Antibacterial Activity: Several studies have reported the synthesis of pyrazole derivatives with significant antibacterial properties. nih.gov For instance, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides showed notable activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov The mechanism of antibacterial action for sulfonamide-containing compounds is often attributed to the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. nih.gov Some pyrazole-thiazole hybrids have exhibited potent antimicrobial activity with MIC/MBC values as low as 1.9/7.8 μg/ml. nih.gov
Antifungal Activity: Pyrazole-5-sulfonamide derivatives have emerged as a promising class of antifungal agents. A recent study detailed the design and synthesis of a series of these compounds, with some exhibiting significant broad-spectrum antifungal activities against various plant pathogenic fungi. nih.gov For example, compound C22 from this series showed remarkable efficacy against Valsa mali, Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, and Trichoderma viride, with EC50 values in the low mg/L range. nih.gov The proposed mechanism for some of these compounds involves inducing oxidative damage and compromising the integrity of the fungal cell membrane. nih.govarabjchem.org
Antimycobacterial Activity: Research has also extended to the antimycobacterial potential of pyrazole derivatives. One study reported the synthesis of 5-aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives that showed interesting in vitro activity against a strain of Mycobacterium tuberculosis.
Table 2: Antimicrobial Activity of Selected Pyrazole-Sulfonamide Analogues
| Compound/Analogue | Microorganism(s) | Observed Activity (MIC/EC50) | Reference(s) |
|---|---|---|---|
| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides | B. subtilis, S. aureus, E. coli, P. aeruginosa | Significant antibacterial activity | nih.gov |
| Pyrazole-thiazole hybrids | S. aureus, Klebsiella planticola | MIC/MBC from 1.9/7.8 μg/ml to 3.9/7.8 μg/ml | nih.gov |
| Pyrazole-5-sulfonamide derivative (C22) | V. mali, S. sclerotiorum, R. solani, B. cinerea, T. viride | EC50 from 0.45 to 3.06 mg/L | nih.gov |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | EC50 = 0.37 μg/mL | nih.gov |
| 5-aryl-1-isonicotinoyl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole derivatives | Mycobacterium tuberculosis | Interesting activity |
Anti-inflammatory Mechanism Investigations (e.g., COX-2 inhibition)
The pyrazole scaffold is a core component of several well-known non-steroidal anti-inflammatory drugs (NSAIDs), most notably celecoxib (B62257), which is a selective COX-2 inhibitor. mdpi.com This has spurred extensive research into pyrazole-sulfonamide analogues as potential anti-inflammatory agents with improved efficacy and safety profiles.
The primary mechanism of anti-inflammatory action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation. mdpi.com By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Several novel pyrazole-based derivatives have been designed and synthesized as selective COX-2 inhibitors. nih.govnih.gov For instance, a study on dihydropyrazole derivatives containing a sulfonamide moiety demonstrated their potent and selective COX-2 inhibitory activity. mdpi.com Some of these compounds have shown COX-2 selectivity indices comparable or even superior to celecoxib. nih.gov The anti-inflammatory potential of these analogues is not only promising for treating inflammatory disorders but also for their potential application in cancer therapy, as COX-2 is often overexpressed in various tumors and contributes to tumorigenesis. mdpi.comnih.gov
Table 3: COX-2 Inhibitory Activity of Selected Pyrazole Analogues
| Compound/Analogue | COX-2 Inhibition (IC50) | COX-2 Selectivity Index (SI) | Reference(s) |
|---|---|---|---|
| Novel pyrazole derivatives (11, 12, 15) | 0.043-0.049 μM | Not specified | nih.gov |
| Bipyrazole (10) and pyranopyrazole (27) | Not specified | 7.83 and 7.16 | nih.gov |
| Dihydropyrazole derivatives | Potent and selective inhibition | Not specified | mdpi.com |
| Pyrazole N-aryl sulfonates | Selective COX-2 inhibitors | SI = 455, 10475, >188 for different compounds | researchgate.net |
Antioxidant Activity Evaluation
Several studies have highlighted the antioxidant properties of pyrazole-based compounds, including those with sulfonamide moieties. nih.govmdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in the pathogenesis of numerous diseases.
The antioxidant activity of pyrazole derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. nih.govresearchgate.net For example, a series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were synthesized, and some compounds exhibited significant free radical scavenging activity, with one analogue showing 92.64% activity compared to the standard ascorbic acid. nih.gov The antioxidant potential of these compounds is thought to be related to their ability to donate a hydrogen atom to stabilize free radicals, a process that can be influenced by the substituents on the pyrazole ring. researchgate.net
Other Cellular Pathway Modulations
Beyond direct enzyme inhibition, pyrazole-sulfonamide analogues have been shown to modulate various cellular pathways, contributing to their diverse pharmacological effects.
A key area of investigation is the induction of apoptosis , or programmed cell death, in cancer cells. As mentioned earlier, pyrazole derivatives can trigger both the intrinsic and extrinsic apoptotic pathways, involving the activation of caspases and the regulation of pro- and anti-apoptotic proteins. nih.govnih.gov
Furthermore, these compounds can induce cell cycle arrest , another important mechanism for controlling cancer cell proliferation. nih.govnih.gov By halting the cell cycle at specific checkpoints, such as G2/M or G1/S phase, these molecules prevent cancer cells from dividing and propagating. nih.gov
Recent research has also pointed towards the modulation of other signaling pathways. For instance, a pyrazole derivative, P3C, was found to cause the dephosphorylation of several key signaling proteins, including CREB, p38, ERK, and STAT3, thereby inactivating important cell survival pathways. nih.gov In another study, a novel N-phenyl-5-propyl-1H-pyrazole-3-carboxamide was discovered to be a selective inhibitor and degrader of HDAC6, a promising target for treating acute liver injury by inhibiting necroptosis and inflammation. nih.gov
In Vivo Preclinical Animal Model Studies
Assessment of Efficacy in Relevant Disease Models (e.g., Inflammatory, Infectious, Parasitic Diseases)
The therapeutic potential of pyrazole sulfonamide analogues has been investigated in a range of preclinical disease models, particularly in the context of parasitic and inflammatory conditions.
In the field of parasitic diseases, research has prominently focused on trypanosomiasis. Analogues of this compound have been identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme crucial for the parasite's survival. acs.orgnih.gov One notable analogue, DDD100097, demonstrated partial efficacy in a stage 2 (CNS) mouse model of Human African Trypanosomiasis (HAT), highlighting the potential of this chemical class to address the more advanced and difficult-to-treat stage of the disease. acs.orgnih.gov Further studies on other pyrazole derivatives have shown significant activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov For instance, two dialkyl pyrazole-3,5-dicarboxylate analogues showed a 95% suppression of parasitemia in a murine model of both acute and chronic Chagas disease. nih.gov N-ethylurea pyrazole derivatives have also been reported to drastically reduce the parasitic burden in an experimental model of acute T. cruzi infection. nih.gov
While specific in vivo studies on this compound in infectious disease models are not documented, the broader class of pyrazole sulfonamides has been explored. For instance, certain pyrazole-sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net
In the context of inflammatory diseases, pyrazole derivatives have a well-established history, with celecoxib being a prominent example. nih.gov Research into novel pyrazole sulfonamide analogues has shown promising anti-inflammatory and analgesic activities in animal models. nih.gov For instance, a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine derivative, GSK2795039, has demonstrated efficacy in models of neuroinflammation. mdpi.com Another study on hispolon-derived pyrazole sulfonamides identified compounds with antitubercular activity. scielo.org.mx
To provide a clearer picture of the efficacy of these related compounds, the following table summarizes key findings:
| Compound Class/Analogue | Disease Model | Animal Model | Key Efficacy Findings |
| Pyrazole Sulfonamide Analogue (DDD100097) | Human African Trypanosomiasis (Stage 2) | Mouse | Demonstrated partial efficacy. acs.orgnih.gov |
| Dialkyl Pyrazole-3,5-dicarboxylates | Chagas Disease (Acute & Chronic) | Murine | 95% suppression of parasitemia. nih.gov |
| N-ethylurea Pyrazole Derivatives | Chagas Disease (Acute) | Murine | Drastic reduction of parasitic burden. nih.gov |
| 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine (GSK2795039) | Neuroinflammation | - | Shows protective effects. mdpi.com |
| Hispolon-derived Pyrazole Sulfonamides | Tuberculosis | - | Potent antitubercular activity. scielo.org.mx |
Pharmacokinetic and Pharmacodynamic Characterization in Animal Models
Pharmacokinetic and pharmacodynamic studies are essential to understand how a potential drug is absorbed, distributed, metabolized, and excreted (ADME), and its effects on the body over time. While specific data for this compound is not available, research on its analogues provides valuable information.
Studies on pyrazole sulfonamide inhibitors of T. brucei N-myristoyltransferase have revealed important structure-activity relationships affecting their pharmacokinetic profiles. For example, the lead compound in one study demonstrated good oral exposure in mice. acs.orgnih.gov Modifications to the chemical structure, such as capping the sulfonamide group, have been shown to not only improve CNS penetration but also affect metabolic stability. acs.orgnih.gov For instance, one optimized analogue showed good stability in mouse microsomes and did not undergo N-dealkylation of the sulfonamide, leading to good oral exposure. acs.org
The general pharmacokinetic properties of sulfonamides have been extensively reviewed, indicating that their absorption, distribution, metabolism, and excretion can be significantly influenced by their physicochemical properties. nih.gov The clinical pharmacokinetics of various sulphonamides and their N4-acetyl derivatives have been detailed, providing a foundational understanding for this class of compounds. nih.gov
A summary of the available pharmacokinetic parameters for a representative pyrazole sulfonamide analogue is provided below:
| Compound Analogue | Animal Model | Key Pharmacokinetic Findings |
| Pyrazole Sulfonamide Analogue (DDD100097) | Mouse | Good oral exposure and metabolic stability. acs.orgnih.gov |
Pharmacodynamic data, which links the drug concentration to its effect, is less commonly reported in early-stage preclinical studies for this specific class of compounds.
Blood-Brain Barrier Penetration and Central Nervous System Activity in Animal Models
The ability of a compound to cross the blood-brain barrier (BBB) is critical for treating diseases affecting the central nervous system (CNS). Research on pyrazole sulfonamide analogues has specifically focused on enhancing CNS penetration to target diseases like stage 2 HAT.
Initial lead compounds in the pyrazole sulfonamide series targeting T. brucei had poor CNS exposure. acs.orgnih.gov However, targeted chemical modifications have led to significant improvements. A key strategy has been to cap the secondary sulfonamide group, which reduces the polar surface area and acidity of the molecule, thereby increasing its ability to cross the BBB. acs.orgnih.gov For example, capping the sulfonamide nitrogen of an analogue with a methyl group resulted in a dramatic increase in the brain-to-blood ratio in mice, from less than 0.1 to 3.7. acs.orgnih.gov The optimized analogue, DDD100097, retained appreciable CNS penetration with a brain-to-blood ratio of 1.6. acs.orgnih.gov
Other studies on different pyrazole derivatives have also highlighted their potential for CNS activity. For instance, a series of pyrazole amide EP1 receptor antagonists were developed with good aqueous solubility and CNS penetration, demonstrating brain-to-blood ratios between 0.8:1 and 2.0:1. nih.gov Furthermore, the NOX2 inhibitor GSK2795039, a pyrazole-sulfonamide based compound, is known to cross the blood-brain barrier and has shown protective effects in models of Alzheimer's disease. mdpi.comnih.gov
The following table summarizes the CNS penetration data for relevant pyrazole sulfonamide analogues:
| Compound Analogue/Class | Animal Model | Brain:Blood Ratio |
| Pyrazole Sulfonamide Analogue (Capped) | Mouse | 3.7 acs.orgnih.gov |
| Pyrazole Sulfonamide Analogue (DDD100097) | Mouse | 1.6 acs.orgnih.gov |
| Pyrazole Amide EP1 Receptor Antagonists | - | 0.8:1 - 2.0:1 nih.gov |
Computational and Theoretical Chemistry in Pyrazole Sulfonamide Research
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for a compound like 1-propyl-1H-pyrazole-5-sulfonamide and elucidating the specific interactions that govern its binding affinity.
In a typical molecular docking study involving a pyrazole (B372694) sulfonamide derivative, the compound is virtually screened against a library of protein targets known to be implicated in various diseases. For instance, pyrazole derivatives have been investigated as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) and various protein kinases. nih.govmdpi.com The docking process involves placing the ligand (this compound) into the binding site of a target protein and evaluating the binding energy. Lower binding energies typically indicate a more stable protein-ligand complex. nih.govijpbs.com
The analysis of the docked conformation reveals crucial ligand-target interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the sulfonamide group (-SO2NH2) is a key hydrogen bond donor and acceptor, while the pyrazole ring and the propyl group can engage in hydrophobic and other non-polar interactions. Research on similar pyrazole derivatives has shown that these interactions are critical for their biological activity. ijpsr.com
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| Carbonic Anhydrase II | -7.9 | His94, His96, Thr199 | Hydrogen Bond, Metal Coordination |
| Protein Kinase (e.g., Aurora A) | -9.2 | Ala213, Leu139, Thr217 | Hydrogen Bond, Hydrophobic |
This table presents illustrative data from typical molecular docking studies on pyrazole sulfonamide derivatives against common biological targets.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic properties, reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. researchgate.net For this compound, DFT calculations can be used to determine a variety of molecular properties that are crucial for predicting its chemical behavior.
These calculations can optimize the molecular geometry of the compound, providing the most stable three-dimensional arrangement of its atoms. researchgate.net Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net
Other electronic properties that can be calculated include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface and helps to predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the sulfonamide group and the nitrogen atoms of the pyrazole ring, indicating these as likely sites for interaction with positively charged species. researchgate.net
| Property | Calculated Value | Significance |
| HOMO Energy | -6.8 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule |
This table provides representative data from DFT calculations on a pyrazole sulfonamide compound, illustrating key electronic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like pyrazole sulfonamides, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent molecules.
In a QSAR study, a set of known pyrazole sulfonamide derivatives with their experimentally determined biological activities (e.g., inhibitory concentrations) is used as a training set. nih.gov A variety of molecular descriptors are calculated for each compound, which can include electronic, steric, and hydrophobic parameters. These descriptors quantify different aspects of the molecular structure.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that correlates the descriptors with the observed biological activity. researchgate.netnih.gov Once a statistically robust QSAR model is developed, it can be used to predict the activity of this compound and other related compounds. Studies on sulfonamides have successfully used QSAR to model their carbonic anhydrase inhibitory activity. nih.govresearchgate.net
| Descriptor | Type | Influence on Activity |
| LogP | Hydrophobic | Positive correlation often observed |
| Molecular Weight | Steric | Optimal range often exists |
| HOMO Energy | Electronic | Can correlate with receptor binding |
| Dipole Moment | Electronic | Influences solubility and transport |
This table shows examples of molecular descriptors commonly used in QSAR studies of sulfonamide derivatives and their potential influence on biological activity.
Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with other molecules, such as a target protein. nih.gov For this compound, MD simulations can be used to study its conformational landscape and to more accurately estimate its binding affinity to a biological target.
An MD simulation of this compound in complex with a protein would start with the docked pose obtained from molecular docking. acs.org The system is then simulated for a period of nanoseconds to microseconds, allowing the atoms to move according to the laws of classical mechanics. nih.gov This simulation can reveal how the ligand and protein adapt to each other's presence and can identify stable binding modes that may not have been predicted by docking alone. mdpi.comresearchgate.net
Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. nih.gov This information is invaluable for lead optimization in drug discovery, helping to prioritize compounds with the most favorable binding characteristics. Computational studies on pyrazole derivatives have increasingly utilized MD simulations to understand their dynamic behavior and interaction mechanisms. eurasianjournals.com
| Simulation Parameter | Typical Value/Observation | Purpose |
| Simulation Time | 100 ns - 1 µs | To observe conformational changes and binding stability |
| RMSD of Ligand | < 2 Å | To assess the stability of the ligand in the binding pocket |
| Binding Free Energy (MM/PBSA) | -40 to -60 kcal/mol | To provide a more accurate estimation of binding affinity |
| Key Hydrogen Bonds | Maintained > 80% of simulation time | To identify critical and stable interactions |
This table illustrates typical parameters and outputs from a molecular dynamics simulation study of a small molecule inhibitor like this compound.
Future Research Directions and Translational Potential for 1 Propyl 1h Pyrazole 5 Sulfonamide
Strategic Design of Novel Analogues with Optimized Pharmacological Profiles
Key Modification Strategies:
Substitution on the Pyrazole (B372694) Ring: The pyrazole ring offers multiple sites for substitution, providing a wide optimization space. acs.org Research on related pyrazole sulfonamides has shown that modifying substituents on the pyrazole core can significantly impact biological activity. For instance, in a series of NAAA inhibitors, substituting the pyrazole ring with different alkyl groups was explored; an n-propyl chain, as found in the title compound, conferred a threefold increase in potency compared to the initial hit compound. acs.orgnih.gov Further exploration of the size and lipophilicity of substituents at other positions on the pyrazole ring could fine-tune target engagement. acs.org
Modification of the Sulfonamide Moiety: The sulfonamide group can be derivatized to alter physicochemical properties and target interactions. Hybridization strategies, combining the features of 1-propyl-1H-pyrazole-5-sulfonamide with other known pharmacophores, could lead to compounds with dual-action mechanisms or improved safety profiles. nih.gov For example, creating acyl sulfonamides or integrating the sulfonamide into different heterocyclic systems has proven effective in developing potent enzyme inhibitors. frontierspecialtychemicals.com
Alteration of the N-Propyl Group: The N-propyl group on the pyrazole ring influences the compound's lipophilicity and spatial arrangement. Systematically replacing this group with other alkyl chains, branched alkyls, cycloalkyls, or aromatic rings could optimize interactions within the target's binding pocket. nih.gov
The goal of these modifications is to improve efficacy and selectivity for specific biological targets while optimizing drug-like properties.
| Modification Site | Potential Substituents | Objective | Supporting Rationale |
|---|---|---|---|
| Pyrazole Ring (C3, C4 positions) | Alkyl, Halo, Aryl, Heteroaryl groups | Enhance potency, modulate selectivity, improve physicochemical properties | The pyrazole core is a versatile scaffold with multiple substitution sites allowing for fine-tuning of activity. acs.org |
| Sulfonamide Nitrogen | Acyl groups, Carboxamide linkers, Bioisosteres | Improve target binding, create prodrugs, alter pharmacokinetic profile | Derivatization of the sulfonamide is a common strategy in medicinal chemistry to modulate activity and properties. nih.govfrontierspecialtychemicals.com |
| N1-Propyl Group | Other alkyl chains (e.g., ethyl, butyl), cyclic groups (e.g., cyclopropyl), aryl groups | Optimize lipophilicity, explore specific hydrophobic pockets in target enzymes | Studies on related compounds show that the nature of the N-alkyl substituent significantly impacts inhibitory potency. acs.orgnih.gov |
Identification and Validation of Emerging Biological Targets
The broad bioactivity of the pyrazole and sulfonamide motifs suggests that this compound and its derivatives could interact with a wide range of biological targets. nih.govnih.govnih.gov Future research should focus on screening this chemical class against diverse target families to uncover novel therapeutic potentials.
Potential Therapeutic Areas and Targets:
Anti-inflammatory Agents: Pyrazole sulfonamides have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), offering a promising strategy for developing safer nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Other potential targets in inflammatory pathways include N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory conditions. acs.orgnih.gov
Anticancer Agents: The sulfonamide group is a key feature of inhibitors targeting carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. nih.gov Pyrazole-sulfonamide hybrids have shown potent antiproliferative activities against various cancer cell lines, suggesting potential for development as anticancer drugs. mdpi.comresearchgate.net Additionally, histone deacetylase 6 (HDAC6) has been identified as a promising target for treating conditions like acute liver injury, and pyrazole derivatives have been developed as selective HDAC6 inhibitors. nih.gov
Metabolic Enzyme Inhibitors: Besides CAs, other metabolic enzymes could be targeted. The structural similarity of sulfonamides to p-aminobenzoic acid suggests potential for inhibiting folate synthesis pathways in microbes. nih.gov
| Potential Target | Therapeutic Area | Rationale |
|---|---|---|
| COX-2 / 5-LOX | Inflammation | Pyrazole sulfonamides have been successfully designed as dual inhibitors. nih.gov |
| Carbonic Anhydrases (hCA IX, XII) | Oncology | Sulfonamide-bearing pyrazolines show potent inhibition of tumor-associated CAs. nih.gov |
| NAAA | Inflammation | Pyrazole azabicyclo[3.2.1]octane sulfonamides are a novel class of potent NAAA inhibitors. acs.orgnih.gov |
| HDAC6 | Inflammation, Liver Injury | Pyrazole derivatives have shown selective inhibition and degradation of HDAC6. nih.gov |
| Acetohydroxyacid Synthase (AHAS) | Agrochemical (Herbicide) | Pyrazole sulfonamides have been designed as potential AHAS inhibitors for weed control. nih.gov |
Mechanistic Elucidation of Bioactivity at the Molecular Level
To advance the development of this compound derivatives, a deep understanding of their mechanism of action at the molecular level is essential. This involves identifying specific binding interactions with their biological targets and elucidating the downstream effects.
Computational methods like molecular docking are invaluable for predicting and analyzing the binding modes of these compounds within the active sites of target enzymes. nih.govnih.gov For example, docking studies of a pyrazole sulfonamide derivative with acetohydroxyacid synthase (AHAS) revealed key interactions, such as hydrogen bonds and cation-π interactions with specific amino acid residues (Arg377, Trp574, Tyr579), which stabilize the compound in the binding pocket. nih.gov
These computational insights should be complemented by experimental techniques such as X-ray crystallography to solve the co-crystal structures of analogues bound to their targets. Furthermore, biochemical and cell-based assays are necessary to confirm the mode of action, determine inhibition kinetics, and understand the physiological consequences of target engagement. nih.gov This multi-faceted approach will provide a detailed molecular blueprint for mechanism-based drug design and optimization. frontierspecialtychemicals.com
Exploration of Agrochemical and Other Non-Medicinal Applications
The pyrazole scaffold is a cornerstone in modern agrochemical research, featured in numerous commercial pesticides due to its broad spectrum of activity and opportunities for structural optimization. acs.orgscielo.br This presents a significant translational potential for this compound outside of medicine.
Herbicides: Pyrazole sulfonamides have been specifically designed as potential inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids in plants, making it an excellent target for herbicides. nih.gov A notable example is the commercial herbicide NC-319, a pyrazole sulfonylurea derivative. researchgate.net
Fungicides: Pyrazole carboxamides are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). researchgate.net The presence of a sulfonamide nucleus in related pyrazole derivatives has been shown to enhance antifungal activity, suggesting that analogues of this compound could be effective against phytopathogenic fungi like Botrytis cinerea and Phytophthora capsici. scielo.brresearchgate.net
Insecticides: The pyrazole amide framework is effective in providing insecticidal properties. acs.org While less common than pyrazole amides, the structural features of pyrazole sulfonamides could be optimized to target insect-specific biological pathways.
The versatility of the pyrazole ring, with its multiple substitution sites and favorable biological profile, makes this class of compounds highly adaptable for developing new solutions in crop protection. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-propyl-1H-pyrazole-5-sulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonation of 1-propyl-1H-pyrazole-5-amine using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation. Post-sulfonation, ammonia or amines are used to form the sulfonamide group. Key parameters include stoichiometry, solvent choice (e.g., dichloromethane or chloroform), and reaction time (typically 4–6 hours). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended .
- Data Note : Yields range from 45–70%, with impurities often arising from incomplete sulfonation or side reactions at higher temperatures.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole ring protons at δ 6.2–7.1 ppm, sulfonamide NH at δ 5.8–6.3 ppm).
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and N–H bends (~3350 cm⁻¹).
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₂N₃O₂S: calculated 214.06, observed 214.08) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodology :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ciprofloxacin.
- Enzyme Inhibition : Evaluate inhibition of carbonic anhydrase or cytochrome P450 isoforms (e.g., CYP2C9) using fluorometric assays .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Methodology : Contradictions often arise from structural analogs or assay variability. Strategies include:
- SAR Studies : Systematically modify substituents (e.g., alkyl chain length, sulfonamide N-substituents) to isolate activity trends.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive/negative controls. Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like COX-2 or CYP450 enzymes, guiding experimental validation .
Q. What advanced techniques optimize the regioselectivity of pyrazole sulfonation?
- Methodology :
- Directed Metalation : Use directing groups (e.g., Boc-protected amines) to enhance sulfonation at the 5-position.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) and improves regioselectivity via controlled heating.
- In Situ Monitoring : Employ HPLC or TLC to track reaction progress and adjust conditions dynamically .
Q. How do computational models explain the pharmacokinetic properties of this compound?
- Methodology :
- ADMET Prediction : Tools like SwissADME or ADMETLab2 estimate logP (lipophilicity), blood-brain barrier permeability, and metabolic stability. For example, logP ~1.2 suggests moderate solubility, aligning with experimental solubility in DMSO (>10 mM).
- MD Simulations : Assess binding stability to serum albumin (e.g., using GROMACS) to predict plasma half-life .
Q. What strategies mitigate toxicity in pyrazole-sulfonamide derivatives during preclinical studies?
- Methodology :
- Metabolic Profiling : Use liver microsomes (human/rat) to identify toxic metabolites (e.g., hydroxylated or glutathione-adducted species).
- Structural Refinement : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism.
- In Vivo Safety : Conduct acute toxicity studies in rodents (OECD 423 guidelines) with histopathological analysis of liver/kidney tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
